molecular formula C21H19N3O3S B10985396 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide

Cat. No.: B10985396
M. Wt: 393.5 g/mol
InChI Key: SDXSKEMKXAJFCN-UHFFFAOYSA-N
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Description

3-(3-Acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a synthetic small molecule featuring a propanamide linker bridging two heterocyclic systems: a 3-acetyl-substituted indole and a 6-methoxy-1,3-benzothiazol-2(3H)-ylidene moiety. The indole group is acetylated at the 3-position, which may enhance its electron-withdrawing properties and influence binding interactions. The (2E)-configuration of the benzothiazolylidene group ensures spatial alignment critical for molecular recognition.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C21H19N3O3S/c1-13(25)16-12-24(18-6-4-3-5-15(16)18)10-9-20(26)23-21-22-17-8-7-14(27-2)11-19(17)28-21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,26)

InChI Key

SDXSKEMKXAJFCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Oxidative Cyclization

Reaction Conditions :

  • Substrate : 6-Methoxy-o-aminothiophenol

  • Carbonyl Source : Acetic anhydride or acetyl chloride

  • Oxidizing Agent : Bromine (Br₂) in glacial acetic acid.

  • Temperature : 0–5°C (initial), then room temperature.

Mechanism :

  • Formation of Thioamide : Reaction of o-aminothiophenol with acetyl chloride yields a thioamide intermediate.

  • Cyclization : Bromine-mediated oxidative cyclization forms the benzothiazole ring.

Yield : 65–78%.
Key Data :

ParameterValue
Reaction Time6–8 hours
PurificationRecrystallization (DMF)

Functionalization of Indole at C-3 Position

Knoevenagel Condensation

Reaction Conditions :

  • Substrate : Indole-3-carboxaldehyde

  • Active Methylene Compound : Malononitrile or ethyl cyanoacetate

  • Catalyst : Piperidine in acetic acid.

  • Temperature : Reflux (80–100°C).

Mechanism :

  • Condensation : Formation of α,β-unsaturated nitrile or ester at C-3 of indole.

  • Acetylation : Treatment with acetyl chloride in the presence of triethylamine yields 3-acetyl-1H-indole.

Yield : 85–94%.
Key Data :

ParameterValue
SolventEthanol or DMF
Reaction Time3–5 hours

Coupling of Benzothiazole and Indole Moieties

Propanamide Linker Formation

Reaction Conditions :

  • Benzothiazole Derivative : 6-Methoxy-1,3-benzothiazol-2(3H)-ylidene

  • Propanoyl Chloride : Reacted with benzothiazole in anhydrous dichloromethane (DCM).

  • Base : Triethylamine (TEA).

Mechanism :

  • Acylation : Nucleophilic attack by the benzothiazole nitrogen on propanoyl chloride forms the propanamide intermediate.

  • Coupling : Reaction with 3-acetyl-1H-indole under Mitsunobu conditions (DIAD, PPh₃).

Yield : 70–82%.
Key Data :

ParameterValue
Reaction Time12–24 hours
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)

One-Pot Multicomponent Coupling

Reaction Conditions :

  • Components : 6-Methoxybenzothiazole, propargyl bromide, 3-acetylindole.

  • Catalyst : CuI (10 mol%) in DMF.

  • Temperature : 60°C.

Mechanism :

  • Alkyne Activation : Propargyl bromide reacts with benzothiazole to form a propargylamide.

  • Cycloaddition : Copper-catalyzed Huisgen reaction with 3-acetylindole yields the final product.

Yield : 68–75%.
Key Data :

ParameterValue
SolventDMF
Reaction Time8–10 hours

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Oxidative Cyclization + Acylation70–78>95High regioselectivityRequires toxic bromine
Knoevenagel + Mitsunobu82–8590–93Mild conditionsMulti-step purification
One-Pot Cu-Catalyzed68–7588–90Atom economyModerate yield

Critical Challenges and Solutions

  • Regioselectivity in Indole Functionalization : Use of bulky bases (e.g., DBU) minimizes side reactions at N-1.

  • E/Z Isomerism in Benzothiazole Ylidene : Chromatographic separation or selective crystallization ensures E-configuration dominance.

  • Amide Hydrolysis : Anhydrous conditions and low temperatures prevent propanamide degradation .

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its therapeutic potential, particularly in drug discovery.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

(Z)-3-(Phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide (CAS 887202-77-9)

  • Structural Differences : Replaces the 3-acetylindole with a phenylsulfonyl group and introduces a sulfamoyl substituent on the benzothiazole ring.
  • Functional Implications : The sulfamoyl group may enhance solubility and confer inhibitory activity against carbonic anhydrases or kinases, whereas the phenylsulfonyl moiety could improve metabolic stability .
  • Molecular Weight : 467.6 g/mol (vs. target compound’s ~423.5 g/mol), suggesting higher polarity.
Compound Name Molecular Formula Key Substituents Molecular Weight Potential Activity
Target Compound C23H20N3O3S 3-Acetylindole, 6-methoxybenzothiazole ~423.5 Enzyme inhibition?
(Z)-3-(Phenylsulfonyl)-... (CAS 887202-77-9) C19H21N3O5S3 Phenylsulfonyl, sulfamoyl 467.6 Kinase/carbonic anhydrase inhibition

Indole-Containing Propanamide Derivatives

3-(3-Acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide (CAS 1324057-09-1)

  • Structural Differences : Substitutes the benzothiazolylidene with a 5-methoxyindole-ethyl group.
  • Functional Implications : The dual indole system may enhance serotonin receptor binding or tryptophan metabolism modulation, as seen in related indole-amides .
  • Molecular Weight : 403.5 g/mol (lower than target compound), likely due to the absence of the heavier benzothiazole ring.

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide (CAS 1574471-08-1)

  • Structural Differences : Replaces benzothiazole with benzimidazole and introduces a chloro substituent on indole.
  • Functional Implications: Benzimidazole is a known antiviral/antifungal pharmacophore; chloro substitution may improve lipophilicity and membrane permeability .

Propanamide-Linked Heterocycles with Varied Cores

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

  • Structural Differences : Features an isoindole-1,3-dione core and a thiazole ring.
  • Thiazole may confer antioxidant or antimicrobial properties .

N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(1H-indol-3-yl)propanamide

  • Structural Differences : Incorporates a triazole-oxadiazole hybrid system.
  • Functional Implications : Triazole-oxadiazole motifs are associated with anticancer and anti-inflammatory activities due to hydrogen bonding and dipole interactions .

NSAID-Derived Propanamides

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (Compound 50)

  • Structural Differences : Based on indomethacin’s scaffold, with a 4-chlorobenzoyl group and methylsulfonamide.
  • Functional Implications : Demonstrates COX-2 selectivity; the methylsulfonamide group enhances solubility compared to the target compound’s benzothiazole .

Biological Activity

Introduction

The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic molecule that integrates indole and benzothiazole structures. This unique combination is associated with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound's structure features an acetyl group on the indole ring and a methoxy group on the benzothiazole, contributing to its potential pharmacological properties.

PropertyValue
Molecular FormulaC21_{21}H19_{19}N3_{3}O3_{3}S
Molecular Weight393.5 g/mol
CAS Number1219577-30-6

The biological activity of this compound can be attributed to its structural components:

  • Indole Moiety : Known for its role in serotonin receptor modulation, which is crucial in neuropsychological disorders.
  • Benzothiazole Unit : Often associated with kinase inhibition, particularly in cancer pathways.

The amide bond present in the propanamide section can undergo hydrolysis under acidic or basic conditions, leading to relevant biological transformations. Additionally, the indole ring can participate in electrophilic aromatic substitution reactions, enhancing its reactivity.

Biological Activities

Research indicates that This compound exhibits several promising biological activities:

Anti-Cancer Activity

Studies on similar compounds have shown that they can inhibit various kinases involved in cancer progression. The benzothiazole component is particularly noted for its ability to interact with targets implicated in tumor growth and metastasis.

Anti-Inflammatory Effects

Compounds with similar structures have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. For instance, benzothiazoles are often explored for their potential as COX inhibitors, which play a critical role in inflammatory processes.

Neuroprotective Effects

The indole structure has been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have evaluated compounds structurally related to This compound :

  • In Vitro Studies : Various derivatives have been synthesized and tested for their inhibitory effects against cancer cell lines. For example, compounds exhibiting IC50_{50} values in the low micromolar range against specific cancer types were identified.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key proteins involved in cancer signaling pathways, indicating a mechanism for its anti-cancer activity.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
2-MethylbenzothiazoleBenzothiazole with methyl substitutionAntimicrobial
5-AcetylindoleIndole with acetyl groupAntidepressant
4-MethoxybenzothiazoleBenzothiazole with methoxy groupAnticancer
6-MethylbenzothiazoleBenzothiazole with methyl substitutionAntioxidant

The unique combination of both indole and benzothiazole structures in This compound may confer distinct therapeutic properties not observed in other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Amide bond formation between the indole and propanamide precursors using coupling agents like EDCI/HOBt under anhydrous conditions .
  • Step 2 : Introduction of the benzothiazole moiety via condensation reactions, often requiring temperature control (e.g., 60–80°C) and solvents like DMF or THF .
  • Step 3 : Final purification via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) .
    Key Considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 8:2 hexane:ethyl acetate) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., acetyl indole protons at δ ~2.5 ppm, methoxy benzothiazole protons at δ ~3.8 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ expected ~450–470 g/mol) .
  • X-ray Crystallography : For absolute stereochemistry determination (use SHELX suite for refinement; space group analysis via PLATON) .

Q. What preliminary biological assays are recommended to assess its activity?

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, BRAF) or receptors (e.g., serotonin receptors) at 10 μM concentrations .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility profiling : Employ shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent Modification :

    Position Modification Impact Reference
    Indole C3Replace acetyl with sulfonamideEnhanced kinase selectivity
    Benzothiazole C6Substitute methoxy with ethoxyImproved metabolic stability
  • Computational Modeling : Use AutoDock Vina to predict binding poses against targets (e.g., ATP-binding pockets) .

Q. How to resolve contradictions in biological activity data across assays?

  • Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Impurity Analysis : Characterize byproducts via LC-MS; impurities >0.1% can skew IC50 values .

Q. What strategies enhance target specificity and reduce off-target effects?

  • Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs and streptavidin beads to identify interacting proteins .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; modify labile groups (e.g., methoxy to trifluoromethoxy) .

Q. How to design experiments for elucidating the mechanism of action?

  • Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complex) using SHELX for refinement .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), bioavailability (F ~30%), and blood-brain barrier penetration (low) .
  • Metabolite Identification : Employ GLORYx for Phase I/II metabolite prediction (e.g., acetyl group hydrolysis) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Optimize Catalysts : Switch from EDCI/HOBt to PyBOP for sterically hindered amines .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. NMP) to improve reactant solubility .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized Protocols : Pre-treat cells with serum starvation (24 hr) to synchronize growth .
  • Quality Control : Implement LC-MS batch certification and store aliquots at -80°C .

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